Isocyano-acetic acid allyl ester
Description
Historical Context and Evolution of Isocyanide Chemistry
The journey of isocyanide chemistry began in 1859 when Lieke first synthesized allyl isocyanide. nih.govkirj.eemdpi.com For nearly a century, progress was slow, with only a handful of isocyanides identified. nih.govmdpi.com A significant turning point came in 1958 when new methods for synthesizing isocyanides by dehydrating formylamines were introduced, making them more accessible for research. nih.govkirj.eemdpi.com This breakthrough paved the way for the development of isocyanide-based multicomponent reactions (IMCRs), which have become a cornerstone of modern organic synthesis. kirj.eefrontiersin.orgrsc.org
Key milestones in the evolution of isocyanide chemistry include the Passerini reaction, discovered in 1921, and the Ugi reaction, first reported in 1959. frontiersin.orgnih.gov These reactions demonstrated the unique ability of isocyanides to react with multiple components in a single step, offering an efficient route to complex molecules. frontiersin.orgnih.gov The distinctive and often unpleasant odor of many isocyanides was a notable characteristic from the early days of their study. wikipedia.org
The discovery of naturally occurring isocyanides, such as xanthocillin from Penicillium notatum in 1957, further fueled interest in this class of compounds. wikipedia.orgaakash.ac.inacs.org Today, isocyanide chemistry is a broad and dynamic field, with applications in medicinal chemistry, materials science, and the synthesis of heterocyclic compounds. aakash.ac.innih.govutexas.edu
Significance of α-Isocyano Esters as Versatile Intermediates in Organic Synthesis
α-Isocyano esters, including isocyano-acetic acid allyl ester, are highly valuable building blocks in organic synthesis due to their unique reactivity. The presence of the electron-withdrawing isocyanide group increases the acidity of the α-proton, facilitating a variety of chemical transformations. wikipedia.orgacs.org This enhanced acidity allows for deprotonation to form enolates that can participate in reactions with a range of electrophiles. acs.orgnih.gov
These compounds are particularly important in multicomponent reactions like the Passerini and Ugi reactions. wikipedia.orgwikipedia.orgillinois.edu In the Passerini reaction, an isocyanide, an aldehyde or ketone, and a carboxylic acid combine to form an α-acyloxy amide. wikipedia.orgambeed.com The Ugi reaction, a four-component reaction, involves an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce a bis-amide. wikipedia.orgorganic-chemistry.org The ability of α-isocyano esters to participate in these reactions allows for the rapid assembly of complex molecular scaffolds from simple starting materials. nih.gov
The versatility of α-isocyano esters extends to the synthesis of various heterocyclic compounds, which are important motifs in many biologically active molecules. aakash.ac.innih.gov Their utility in generating molecular diversity has made them indispensable tools in combinatorial chemistry and drug discovery. frontiersin.orgwikipedia.org
Overview of Current Research Trajectories for this compound
Current research involving this compound is focused on expanding its applications in organic synthesis, particularly in the development of novel synthetic methodologies and the construction of complex molecular architectures.
One major area of investigation is its use in multicomponent reactions to synthesize α,α-disubstituted α-amino acid derivatives. acs.orgnih.gov These compounds are of significant interest in medicinal and biological chemistry due to their conformational constraints and enhanced stability. nih.gov For example, recent studies have shown that silver oxide can catalyze the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, yielding α,α-diarylisocyano esters in high yields. acs.orgnih.gov
Another research direction involves the use of this compound in the synthesis of peptidomimetics and other biologically active molecules. The allyl ester group serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under mild conditions, a process that is orthogonal to many other protecting groups used in peptide synthesis. google.com This allows for the incorporation of the isocyanoacetate unit into a growing peptide chain, followed by further modifications. google.com
Furthermore, research is exploring the development of new catalytic systems to control the stereoselectivity of reactions involving α-isocyano esters. illinois.eduacs.org The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Enantioselective synthesis of α-amino acid esters, for instance, has been achieved through organocatalysis, providing a pathway to chiral non-racemic α-aryl glycine (B1666218) esters. nih.govacs.org
The synthesis of novel heterocyclic structures also remains a key focus. The reactivity of the isocyano group allows for its participation in various cycloaddition and cyclization reactions, leading to the formation of diverse ring systems. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-isocyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-4-9-6(8)5-7-2/h3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIZCJXOXXNPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isocyano Acetic Acid Allyl Ester and Its Derivatives
Classical and Modern Approaches to Isocyanide Synthesis
The synthesis of the isocyanide functionality is a cornerstone in the preparation of isocyano-acetic acid allyl ester. Over the years, numerous methods have been developed, ranging from classical dehydration reactions to modern multicomponent strategies.
One of the most established methods for isocyanide synthesis is the dehydration of N-substituted formamides. This reaction typically involves the use of a variety of dehydrating agents. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) is a common and effective reagent for this transformation. numberanalytics.comacs.org Alternative dehydrating agents that have been successfully employed include p-toluenesulfonyl chloride (p-TsCl) and the combination of triphenylphosphine (B44618) (PPh₃) and iodine. acs.org These methods offer a reliable route to isocyanides from readily available formamide (B127407) precursors.
More contemporary approaches to isocyanide synthesis often involve multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. nih.govacs.orgorganic-chemistry.org
The Ugi four-component reaction (U-4CR) involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govacs.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner. nih.gov
The Passerini three-component reaction , discovered by Mario Passerini in 1921, combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. organic-chemistry.orgwordpress.com This reaction is believed to proceed through a trimolecular, concerted mechanism in aprotic solvents. organic-chemistry.org
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating isocyanide synthesis, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govcapes.gov.br
Esterification and Transesterification Routes to Allyl Esters
The formation of the allyl ester group is another critical step in the synthesis of the target molecule. This can be achieved through either direct esterification of a carboxylic acid with allyl alcohol or by transesterification of a pre-existing ester.
Fischer-Speier esterification is a classical method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wordpress.comnih.gov While effective for many primary and secondary alcohols, its application to allyl alcohol can be complicated by the potential for acid-catalyzed side reactions involving the allyl group. wordpress.com
To overcome the limitations of Fischer esterification, milder methods have been developed. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing for the esterification to occur under neutral and mild conditions. acs.orgresearchgate.netrsc.org This method is particularly suitable for sensitive substrates.
The Yamaguchi esterification is another powerful method for the synthesis of esters, especially for the formation of macrocyclic lactones, but it is also applicable to intermolecular esterifications. acs.orgnih.gov This reaction involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of DMAP. acs.orgnih.gov
Transesterification offers an alternative route to allyl esters, where an existing ester (e.g., a methyl or ethyl ester) is reacted with allyl alcohol in the presence of a catalyst. acs.orgmdpi.com This equilibrium-driven process can be facilitated by the removal of the lower-boiling alcohol by-product. acs.org
| Esterification Method | Reagents | Key Features |
| Fischer-Speier | Carboxylic acid, Allyl alcohol, Acid catalyst (e.g., H₂SO₄) | Reversible, acid-catalyzed. wordpress.comnih.gov |
| Steglich | Carboxylic acid, Allyl alcohol, DCC, DMAP | Mild, neutral conditions. acs.orgresearchgate.netrsc.org |
| Yamaguchi | Carboxylic acid, Allyl alcohol, 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a mixed anhydride intermediate. acs.orgnih.gov |
| Transesterification | Ester (e.g., methyl ester), Allyl alcohol, Catalyst | Equilibrium-driven process. acs.orgmdpi.com |
Multicomponent Reaction-Based Synthesis of Functionalized this compound Systems
Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to construct complex molecules like functionalized this compound systems in a single synthetic operation. The Ugi and Passerini reactions are particularly well-suited for this purpose, allowing for the introduction of various functional groups by simply changing the starting components. nih.govacs.orgorganic-chemistry.org
In the context of synthesizing derivatives of this compound, a Ugi reaction could be envisioned where isocyanoacetic acid itself or a derivative serves as the acid component, allyl alcohol could be incorporated through a functionalized amine or aldehyde, and a fourth component would introduce further diversity. nih.govacs.org The versatility of the Ugi reaction allows for the creation of a library of compounds with different substituents attached to the core structure. researchgate.net
Similarly, a Passerini reaction could be designed using isocyanoacetic acid as the carboxylic acid component, an aldehyde or ketone, and an isocyanide. To incorporate the allyl group, a subsequent esterification of the resulting α-hydroxy amide with allyl bromide or a transesterification could be performed. Alternatively, a more direct approach would involve using an allyl-containing aldehyde or isocyanide in the Passerini reaction itself. organic-chemistry.orgmdpi.com
The products of these MCRs are often highly functionalized and can serve as scaffolds for further chemical modifications, leading to a wide array of complex molecules derived from the basic this compound framework. acs.org
Chemo- and Regioselective Synthesis of this compound Precursors
The synthesis of this compound often relies on the availability of suitably functionalized precursors. The chemo- and regioselective synthesis of these precursors is crucial to ensure the efficient and controlled construction of the final molecule.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. numberanalytics.com For instance, in a molecule containing both a carboxylic acid and another reactive group, a chemoselective esterification would target only the carboxylic acid. This is particularly important when dealing with bifunctional compounds that could serve as precursors to this compound. acs.org
Regioselectivity , the control of the position of a chemical reaction, is also a key consideration. For example, in the synthesis of a substituted allyl alcohol precursor, it might be necessary to selectively introduce a functional group at a specific carbon atom of the allyl moiety. organic-chemistry.orgnih.gov Similarly, the synthesis of substituted isocyanoacetic acid derivatives requires control over the position of substitution on the acetic acid backbone. nih.govnih.gov
Recent advances in catalysis have provided powerful tools for achieving high levels of chemo- and regioselectivity. For example, transition-metal catalysis has been employed for the regioselective allylation of carboxylic acids. acs.org Enzymatic reactions are also known for their high degree of selectivity in the modification of bifunctional compounds. acs.org The development of such selective synthetic methods is paramount for the efficient and practical synthesis of this compound and its complex derivatives. rsc.org
Mechanistic Investigations of Isocyano Acetic Acid Allyl Ester Transformations
Fundamental Reactivity of the Isocyano Group in α-Isocyano Esters
The isocyano group (–N⁺≡C⁻) is an isomer of the nitrile group (–C≡N) and possesses a unique electronic structure that dictates its reactivity. wikipedia.org It is best described by two resonance structures, one with a triple bond and another with a double bond, which highlights its carbene-like character. wikipedia.org This duality allows the terminal carbon atom to act as both a nucleophile and an electrophile, a feature central to its versatility in synthesis. nih.govnih.gov
The reactivity of α-isocyano esters, such as isocyano-acetic acid allyl ester, is significantly influenced by the adjacent ester functionality. The ester group is electron-withdrawing, which increases the acidity of the α-protons. wikipedia.org This heightened acidity facilitates the formation of an α-enolate upon deprotonation, which can then act as a nucleophile. nih.gov This nucleophilic center, in concert with the electrophilic isocyano carbon, enables a range of tandem and cascade reactions. nih.gov
The fundamental reactivity profile is summarized below:
| Feature | Description | Implication for Reactivity |
| Amphiphilic Carbon | The terminal carbon of the isocyano group can act as both a nucleophile and an electrophile. nih.govnih.gov | Participation in a wide variety of reactions, including additions and insertions. |
| α-Acidity | The protons on the carbon adjacent to the isocyano and ester groups are acidic and easily removed by a base. wikipedia.orgnih.gov | Formation of a stabilized carbanion (enolate) that can act as a potent nucleophile. |
| Linear Geometry | The C-N-C bond angle in isocyanides is nearly 180°. wikipedia.org | Steric accessibility for approaching reagents. |
| Spectroscopic Signature | Isocyanides show a characteristic strong absorption in IR spectra between 2165–2110 cm⁻¹. wikipedia.org | Useful for reaction monitoring and characterization. |
This combination of properties makes α-isocyano esters like this compound valuable building blocks, particularly in reactions that construct complex nitrogen-containing heterocyclic structures. nih.gov
Mechanisms of Isocyanide-Based Multicomponent Reactions
This compound is a key component in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step by combining three or more reactants. wikipedia.orgnumberanalytics.com The Ugi and Passerini reactions are cornerstone examples of isocyanide-based MCRs. nih.govorganic-chemistry.org
The Ugi four-component condensation (U-4CC) brings together an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. numberanalytics.comorganic-chemistry.org The reaction is highly efficient and typically completes within minutes. wikipedia.org
The mechanism proceeds through several key, reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion. wikipedia.orgnumberanalytics.com
Key Steps of the Ugi Reaction:
Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine, with the loss of a water molecule. wikipedia.orgnumberanalytics.comnumberanalytics.com
Protonation and α-Adduct Generation: The imine is protonated by the carboxylic acid, forming a reactive iminium ion. wikipedia.orgnumberanalytics.com The nucleophilic carbon of the isocyanide then attacks the electrophilic iminium carbon, generating a nitrilium ion intermediate. wikipedia.orgnumberanalytics.comnumberanalytics.com This step is the characteristic α-addition of the isocyanide.
Carboxylate Attack: The carboxylate anion, acting as a nucleophile, attacks the nitrilium ion. wikipedia.orgnumberanalytics.com This forms an imidate intermediate, which is a key species prior to the final rearrangement. nih.gov
Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement. wikipedia.orgnumberanalytics.com The acyl group migrates from the oxygen to the nitrogen atom, yielding the stable α-acylamino amide final product. wikipedia.org
The irreversibility of the Mumm rearrangement is the thermodynamic driving force for the entire Ugi reaction sequence. wikipedia.org
Ugi Reaction Pathway
| Step | Reactants | Intermediate | Product |
|---|---|---|---|
| 1 | Aldehyde + Amine | Imine + Water | - |
| 2 | Imine + Carboxylic Acid + Isocyanide | Nitrilium Ion | - |
| 3 | Nitrilium Ion + Carboxylate | Imidate Intermediate | - |
The Passerini reaction is a three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgnumberanalytics.comresearchgate.net Discovered in 1921, it is one of the oldest known isocyanide-based MCRs. wikipedia.org The reaction mechanism is believed to be dependent on the solvent polarity. wikipedia.orgchemistnotes.com
Ionic vs. Concerted Mechanism:
Ionic Mechanism (Polar Solvents): In polar solvents like methanol (B129727) or water, the reaction is thought to proceed via an ionic pathway. wikipedia.orgchemistnotes.com The carbonyl component is first protonated by the carboxylic acid. wikipedia.org The isocyanide then acts as a nucleophile, attacking the activated carbonyl carbon to form a nitrilium ion. chemistnotes.com Subsequent addition of the carboxylate anion and an acyl group transfer (Mumm rearrangement) leads to the final α-acyloxy amide product. wikipedia.orgchemistnotes.com
Concerted Mechanism (Aprotic, Non-polar Solvents): In non-polar solvents and at high concentrations, a concerted, trimolecular mechanism is proposed. wikipedia.orgrsc.org The carboxylic acid, carbonyl compound, and isocyanide are thought to react in a single step through a cyclic transition state. rsc.org This process involves the simultaneous α-addition of the carbonyl compound (as an electrophile) and the carboxylate (as a nucleophile) to the isocyanide carbon. rsc.org This forms an intermediate that then undergoes the Mumm rearrangement to give the product. wikipedia.orgrsc.org
Regardless of the pathway, the core transformation involves the nucleophilic attack of the isocyanide on the carbonyl carbon and a subsequent acyl transfer. numberanalytics.com
Cycloaddition Reaction Pathways Involving Isocyano Esters (e.g., [3+2] Cycloadditions)
α-Isocyano esters are versatile reagents in cycloaddition reactions, where they can act as formal 1,3-dipoles. nih.gov This reactivity is harnessed for the synthesis of five-membered aza-heterocycles through formal [3+2] cycloaddition pathways. nih.gov
The mechanism typically involves a base-mediated Michael addition followed by an intramolecular cyclization. The high α-acidity of the isocyano ester allows for easy deprotonation by a base, forming an α-enolate. nih.gov This enolate then acts as a nucleophile, adding to an electrophilic unsaturated system (the dipolarophile). nih.gov The resulting anionic intermediate then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the isocyano group to close the five-membered ring. nih.gov
A notable example is the diastereo- and enantioselective organocatalytic dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters. nih.gov In this reaction, a bifunctional organocatalyst simultaneously activates the nitrobenzofuran via hydrogen bonding and deprotonates the isocyano ester to initiate the cascade. nih.gov Isocyanides can also participate in [4+1] cycloadditions with various conjugated systems to form a range of five-membered heterocycles. nih.govrsc.org
Catalytic Reaction Mechanisms
Palladium catalysis provides a powerful platform for the transformation of isocyanides. nih.gov Isocyanide insertion into palladium-carbon bonds is a key step in many catalytic cycles, enabling the construction of complex nitrogen-containing molecules. mdpi.com
General Mechanism of Isocyanide Insertion: The general catalytic cycle for palladium-catalyzed isocyanide insertion reactions typically involves three main stages:
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to an organic halide or pseudohalide (e.g., R-X), forming an organopalladium(II) complex (R-Pd-X). mdpi.com
1,1-Migratory Insertion: The isocyanide coordinates to the palladium center and then undergoes a 1,1-migratory insertion into the palladium-carbon bond. This step forms a palladium-imidoyl complex. mdpi.com
Termination/Reductive Elimination: The cycle is completed by a termination step, which can involve reaction with a nucleophile or transmetalation, followed by reductive elimination to release the final product and regenerate the Pd(0) catalyst. mdpi.com
Palladium-Catalyzed Transformations of this compound
| Reaction Type | Key Mechanistic Feature | Typical Product |
|---|---|---|
| Isocyanide Insertion | Migratory insertion of the isocyanide into a Pd-C or Pd-heteroatom bond. mdpi.comoup.com | Imidoyl derivatives, β-ketoamidines, heterocycles. mdpi.com |
| Allylic Transformation | Formation of a π-allyl palladium intermediate from the allyl ester. chemrxiv.orgrsc.org | Allylated products, dearomatized structures. chemrxiv.org |
| Tsuji-Trost Type Reaction | Pd(0) catalyzed activation of the allyl group, which can then be attacked by a nucleophile. mdpi.com | Functionalized allylic compounds. |
For this compound, the allyl group itself can participate in palladium-catalyzed transformations. In what is known as a Tsuji-Trost type reaction, a Pd(0) species can activate the allylic ester, forming a π-allyl palladium intermediate. mdpi.com This electrophilic intermediate is then susceptible to attack by nucleophiles. The interplay between isocyanide insertion chemistry and allylic activation can lead to complex and valuable molecular architectures. For instance, palladium-catalyzed reactions can initiate with the formation of a π-allyl palladium complex, followed by isocyanide insertion and subsequent cyclization or termination steps. mdpi.com
Silver-Catalyzed Transformations of Isocyanoacetic Acid Derivatives
Silver catalysis has emerged as a powerful tool for transformations involving isocyanides due to the metal's unique properties. researchgate.net Silver(I) salts are effective Lewis acids that can activate isocyanide compounds, promoting a variety of reactions such as aldol (B89426) additions, Mannich reactions, and cycloadditions. researchgate.nettandfonline.comresearchgate.net The interaction between the silver ion and the isocyanide carbon alters the electronic distribution of the molecule, enhancing the acidity of the α-protons and facilitating the formation of nucleophilic intermediates. researchgate.net
In the context of isocyanoacetic acid derivatives, silver catalysts, typically Ag₂O or Ag₂CO₃, are used to promote reactions at the α-carbon. tandfonline.comepa.gov For instance, in asymmetric aldol reactions, a chiral phosphine-silver(I) complex can catalyze the addition of methyl isocyanoacetate to aldehydes with high stereoselectivity. epa.gov The proposed mechanism involves the coordination of the silver catalyst to the isocyanide, which facilitates the deprotonation of the α-carbon to form a silver-associated enolate. This intermediate then attacks the electrophile (e.g., an aldehyde). The chiral ligand environment around the silver center dictates the facial selectivity of the attack, leading to enantioenriched products. researchgate.net
Recent studies have expanded the scope of these reactions. An enantioselective silver-catalyzed domino aldol/cyclization of isocyanoacetic acid derivatives has been developed to produce chiral trans-oxazolines. tandfonline.com Furthermore, silver catalysts are effective in promoting [3+2] cycloaddition reactions between isocyanoacetates and various partners like α-imino esters, leading to the synthesis of N-heterocycles. researchgate.netresearchgate.net Mechanistic studies, including in situ spectroscopy, on related silver-catalyzed oxidations suggest that reduced silver particles are often the catalytically active species, formed under the reaction conditions. rsc.org
Table 1: Examples of Silver-Catalyzed Reactions of Isocyanoacetate Derivatives
| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |
| Asymmetric Aldol Reaction | Chiral (aminoalkyl)ferrocenylphosphine-Ag(I) | Methyl isocyanoacetate, Aldehydes | Chiral oxazolines | epa.gov |
| Domino Aldol/Cyclization | Chiral P,N,O-ligand / Ag₂O | Isocyanoacetic acid derivatives, Aldehydes | Chiral trans-oxazolines | tandfonline.com |
| [3+2] Cycloaddition | AgOAc | Ethyl isocyanoacetate, α-Imino esters | Imidazoles | researchgate.net |
| Mannich Reaction | (R)-DM-SEGPHOS / AgOTf | Diazoacetate esters, N-Boc aldimines | Vicinal diamine precursors | researchgate.net |
| P-centered Anion Addition | Ag₂CO₃ | Phosphine oxides, Isocyanides | 2-Phosphinoyl indoles | rsc.org |
Other Metal-Mediated and Organocatalytic Mechanisms (e.g., Bismuth-catalyzed sulfinylation)
Beyond silver, other metals and organocatalysts mediate unique transformations of this compound.
Bismuth-Catalyzed Transformations: Bismuth compounds, known for their low toxicity, have gained traction in catalysis. rsc.org While direct bismuth-catalyzed sulfinylation of this compound is not extensively documented, mechanistic principles can be inferred from related reactions. For example, the sulfonylation of triarylbismuthines proceeds through a Bi(III)/Bi(V) redox cycle. researchgate.net A plausible mechanism for sulfinylation would involve the oxidative addition of a sulfinylating agent to a Bi(III) species to form a Bi(V) intermediate, which then transfers the sulfinyl group to a nucleophile. In the context of isocyanides, triarylbismuthines have been used as arylating reagents in rhodium- and palladium-catalyzed reactions, demonstrating their utility in metal-catalyzed cycles. mdpi.com Detailed mechanistic studies on bismuth-catalyzed transfer hydrogenation using kinetic analysis, NMR, and DFT calculations have elucidated the catalyst resting state and rate-limiting transition states, providing a framework for understanding other Bi-catalyzed processes. nih.gov
Organocatalytic Mechanisms: Organocatalysis offers a metal-free alternative for activating this compound and its reaction partners. mdpi.com The mechanisms generally follow two distinct pathways:
Activation of the Isocyanoacetate: Chiral primary or secondary amines (like proline) can react with the ester to form a nucleophilic enamine intermediate. organic-chemistry.orgyoutube.com This enamine can then engage in reactions such as α-allylation. Bifunctional catalysts, which possess both a basic site (e.g., an amine) to form the enamine and an acidic site (e.g., a thiourea (B124793) or carboxylic acid) to activate the electrophile via hydrogen bonding, are particularly effective. iasoc.itnih.gov This dual activation strategy is employed in asymmetric aldol and vinylogous aldol reactions. iasoc.itnih.gov
Activation of the Allyl Group or Reaction Partner: The allyl group itself can be the site of reaction. In organocatalytic regiodivergent reactions, Lewis bases like DABCO can promote SN2' reactions on allylic substrates. mdpi.com For instance, an organocatalyst can activate an electrophile, such as a source of bromine in bromocyclization reactions of O-allyl carbamates, which then attacks the allyl double bond. researchgate.net This type of activation can lead to cyclized products or allylic substitution.
Table 2: Comparison of Other Catalytic Mechanisms
| Catalyst Type | General Mechanism | Key Intermediates | Typical Reaction | Reference(s) |
| Bismuth | Redox cycling (Bi(III)/Bi(V)) | Organobismuth(V) species | Sulfonylation, Arylation | researchgate.netmdpi.com |
| Organocatalyst (Amine) | Enamine formation | Chiral enamine, Iminium ion | α-Allylation, Aldol reaction | organic-chemistry.orgyoutube.com |
| Organocatalyst (Lewis Base) | Nucleophilic catalysis | Zwitterionic adducts | SN2' reaction, Cycloaddition | mdpi.com |
| Organocatalyst (Photocatalysis) | Visible-light excitation of iminium ions | Allylic radicals | Conjugate allylation | researchgate.net |
Nucleophilic Substitution (SN2) Pathways of Isocyanides
The this compound molecule presents multiple sites for nucleophilic attack, leading to different substitution pathways. Under basic conditions, deprotonation at the α-carbon generates a stabilized carbanion, which is a potent nucleophile. acs.org This nucleophilicity drives two primary substitution patterns: SN2 and SN2'.
SN2 Pathway: In the conventional SN2 pathway, the α-carbon anion of the isocyanoacetate acts as the nucleophile, attacking an external electrophile (e.g., an alkyl halide). This results in the formation of a new carbon-carbon bond at the α-position, leading to a substituted isocyanoacetate. This reaction is a cornerstone for building molecular complexity from simple isocyanoacetate precursors.
SN2' (Allylic Substitution) Pathway: The presence of the allyl group introduces the possibility of an SN2' reaction, which is a nucleophilic substitution with allylic rearrangement. This can occur in two ways:
The α-carbon anion of the isocyanoacetate attacks the γ-carbon of an allylic electrophile, such as a Morita–Baylis–Hillman adduct. This has been shown to proceed in a stereo- and regiospecific manner under mild, transition-metal-free conditions. acs.org
An external nucleophile attacks the γ-carbon of the allyl ester of isocyano-acetic acid itself. This attack on the terminal carbon of the double bond occurs concurrently with the migration of the double bond and expulsion of the isocyanoacetate as the leaving group. This pathway is favored when the α-carbon is sterically hindered or when specific catalysts are used to promote attack at the allylic terminus. mdpi.com
These competing pathways allow for regiodivergent synthesis, where different products can be obtained from the same starting materials by tuning the reaction conditions (catalyst, base, solvent) to favor either the SN2 or SN2' mechanism. mdpi.com
Table 3: Comparison of SN2 and SN2' Pathways for this compound
| Pathway | Nucleophile | Electrophile | Site of Attack | Key Feature |
| SN2 | α-carbon anion of isocyanoacetate | External (e.g., Alkyl Halide) | Electrophilic center | C-C bond formation at α-carbon |
| SN2' (Type 1) | α-carbon anion of isocyanoacetate | External Allylic Substrate | γ-carbon of allylic electrophile | Allylic rearrangement of the electrophile |
| SN2' (Type 2) | External Nucleophile | This compound | γ-carbon of the allyl group | Allylic rearrangement of the isocyanoacetate substrate |
Computational and Spectroscopic Approaches to Mechanistic Elucidation
To unravel the intricate details of these reaction mechanisms, a combination of computational and spectroscopic techniques is indispensable.
Computational Approaches: Density Functional Theory (DFT) has become a crucial tool for investigating the mechanisms of isocyanoacetate transformations. mdpi.comacs.org DFT calculations allow researchers to:
Map Potential Energy Surfaces: To identify transition states, intermediates, and determine the lowest energy reaction pathway. capes.gov.br
Calculate Activation Barriers: These calculated barriers can be compared with experimental reaction rates and conditions to validate a proposed mechanism. researchgate.net For example, in a bismuth-catalyzed hydrogenation, DFT identified the rate-limiting transition state as the formation of the initial N-H bond. nih.gov
Rationalize Stereoselectivity: In asymmetric catalysis, DFT modeling of the transition states involving the chiral catalyst can explain why one enantiomer is formed preferentially. This has been applied successfully to silver-catalyzed aldol reactions of isocyanoacetic acid derivatives. researchgate.net
Spectroscopic Approaches: Spectroscopic methods provide direct experimental evidence for proposed intermediates and allow for the monitoring of reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize products and monitor reaction progress over time to establish kinetics. numberanalytics.comacs.org Advanced techniques like variable-temperature (VT) NMR can be used to study the thermodynamics of equilibrium processes, such as the formation of catalyst-substrate adducts in a bismuth-catalyzed reaction. nih.gov ¹³C and ¹⁵N NMR are particularly useful for probing the electronic environment of the isocyanide functional group itself. nih.govnih.govacs.org
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for detecting and characterizing transient charged intermediates in a catalytic cycle, providing direct evidence for their existence. researchgate.net
Vibrational Spectroscopy (IR/Raman): Infrared (IR) spectroscopy is useful for identifying functional groups and can be combined with mass spectrometry, as in Ion Mobility-Mass Spectrometry with Infrared Photodissociation (IRMPD) spectroscopy, to obtain structural information about reaction intermediates. researchgate.net
Table 4: Application of Analytical Techniques to Mechanistic Studies
| Technique | Information Gained | Application Example | Reference(s) |
| Density Functional Theory (DFT) | Transition state structures, reaction barriers, stereochemical models | Rationalizing enantioselectivity in Ag-catalyzed aldol reactions. | researchgate.netnih.gov |
| Variable-Temperature NMR | Thermodynamic parameters (ΔH°, ΔS°) of equilibria | Characterizing catalyst-substrate adducts in Bi-catalysis. | nih.gov |
| ESI-MS / IRMPD | Detection and structural analysis of ionic intermediates | Identifying catalyst-bromo species adducts in organocatalysis. | researchgate.net |
| ¹H NMR Kinetics | Reaction rates, catalyst turnover | Proving the cocatalytic effect in a dual energy transfer process. | acs.org |
Synthetic Applications of Isocyano Acetic Acid Allyl Ester As a Building Block
Construction of Diverse Heterocyclic Frameworks
The isocyano group of isocyano-acetic acid allyl ester is a powerful synthon for the construction of nitrogen-containing heterocycles. It can act as a one-carbon component in cyclization reactions, while the adjacent ester-activated methylene (B1212753) group provides a site for further functionalization or participation in the ring-forming process.
Synthesis of Oxazoles and Imidazolines
This compound is a key reagent in the synthesis of substituted oxazoles. These reactions often proceed by leveraging the nucleophilic character of the deprotonated α-carbon. A general and efficient method involves the reaction of isocyanoacetates with activated carboxylic acid derivatives, such as those formed in situ from carboxylic acids and a triflylpyridinium reagent. organic-chemistry.org The process is believed to involve the reaction of an acylpyridinium salt with the deprotonated this compound, which then undergoes cyclization to form the oxazole (B20620) ring. organic-chemistry.org Another powerful approach is the multicomponent synthesis where an amine, an aldehyde, and an α-isocyanoacetate are heated to produce 5-alkoxyoxazoles in good to excellent yields. wikipedia.org
While the synthesis of oxazoles from isocyanoacetates is well-established, the direct application of this compound for the synthesis of imidazolines is less commonly documented in the reviewed literature. Imidazoline synthesis often follows different pathways, though isocyanide-based multicomponent reactions remain a versatile strategy for a wide range of heterocycles.
Access to Thiazoles and Thiazolo[5,4-d]-thiazoles
This compound serves as a precursor for the synthesis of functionalized thiazoles. A notable method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of a DBU catalyst to yield 4-ethoxycarbonyl-5-acylthiazoles. organic-chemistry.org By analogy, using this compound would provide the corresponding 4-allyloxycarbonyl-5-acylthiazoles. This transformation highlights the utility of the isocyanoacetate structure in forming the C4-C5 bond of the thiazole (B1198619) ring.
Multicomponent reactions like the Ugi reaction can also be adapted for thiazole synthesis by using a thioacid as the acidic component. organic-chemistry.orgresearchgate.net The endothiopeptide initially formed can be cyclized to the thiazole ring under acidic conditions, often facilitated by microwave irradiation. organic-chemistry.orgresearchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Ethyl isocyanoacetate, α-oxodithioesters | DBU/EtOH | 4-Ethoxycarbonyl-5-acylthiazoles | organic-chemistry.org |
| Isocyanide (with acetal (B89532) group), Thioacid, Amine, Oxo-component | 1) Ugi reaction; 2) TMSCl-NaI, Microwave | Peptidic Thiazoles | organic-chemistry.orgresearchgate.net |
The synthesis of the fused thiazolo[5,4-d]-thiazole system directly from this compound is not a well-documented pathway in the surveyed scientific literature.
Formation of Pyrrolines, Pyrroles, and Pyrrolo[3,4-b]pyridines
The reaction of this compound with electron-deficient alkenes is a powerful method for constructing five-membered nitrogen heterocycles through [3+2] cycloaddition reactions. The isocyanoacetate behaves as a formal 1,3-dipole precursor upon deprotonation.
Pyrrolines : The reaction between isocyanoacetates and activated alkenes, often catalyzed by a base or a metal complex, provides a convergent route to substituted pyrrolines. osi.lv For instance, the cycloaddition of isocyanoacetates with 3,3,3-trifluoropropene (B1201522) derivatives yields 3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles (pyrrolines). osi.lv This methodology allows for the creation of highly functionalized pyrroline (B1223166) rings with significant stereocontrol.
Pyrroles : In some cases, the initially formed pyrroline can undergo elimination to yield the aromatic pyrrole (B145914) ring directly. The reaction of isocyanoacetates with certain activated alkynes or alkenes, such as those in the Van Leusen pyrrole synthesis, leads to the formation of polysubstituted pyrroles. nih.gov Isocyanide-based multicomponent reactions (I-MCRs) represent a highly efficient strategy for generating diverse pyrrole structures in a one-pot procedure. rsc.org For example, reacting ethyl isocyanoacetate with 3,3,3-trifluoropropenes bearing a tosylmethyl isocyanide group leads to the formation of 4-(trifluoromethyl)-1H-pyrroles. osi.lv
Pyrrolo[3,4-b]pyridines : The versatility of isocyanides extends to the synthesis of more complex, fused heterocyclic systems. An efficient protocol for synthesizing a tricyclic tetrahydrocyclopenta rsc.orgnih.govpyrrolo[2,3-b]pyridine core involves a three-component reaction between an alkyl isocyanide, dialkyl but-2-ynedioate, and a 1,4-dihydropyridine. beilstein-journals.org This reaction proceeds via an in-situ generated cyclopentadiene (B3395910) intermediate that undergoes a formal [3+2] cycloaddition, demonstrating how isocyanides can be used to build intricate, fused pyrrole-containing scaffolds. beilstein-journals.org
Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Quinazolines, Indoles)
While this compound is a potent tool for building a variety of heterocycles, its application as a primary building block for the direct synthesis of certain common frameworks like quinazolines and indoles is not widely reported.
Quinazolines : The synthesis of the quinazoline (B50416) ring system typically proceeds through established routes such as the Niementowski synthesis from anthranilic acids or via cyclization of 2-aminobenzonitriles or related precursors. nih.govfrontiersin.org Searches of the chemical literature did not yield prominent examples of quinazoline synthesis starting directly from this compound.
Indoles : Similarly, the construction of the indole (B1671886) nucleus is dominated by classic methods like the Fischer, Bartoli, and Larock syntheses. youtube.com While many indole derivatives, such as indole-3-acetic acid, are important compounds, their synthesis generally starts from a pre-formed indole ring or precursors like o-nitrotoluene derivatives. beilstein-journals.orgorgsyn.org The use of this compound to construct the indole core itself is not a standard or frequently cited method.
Development of Peptidomimetics and Amino Acid Derivatives
The structural similarity of isocyano-acetic acid esters to amino acid precursors makes them ideal starting materials for the synthesis of non-natural amino acids and peptidomimetics. The isocyano group can be readily hydrolyzed to a primary amine, providing a straightforward entry into α-amino acid derivatives.
α-Amino Acid Synthesis
This compound is a valuable precursor for the synthesis of α-amino acids, particularly those with quaternary α-carbon centers, which are of significant interest in medicinal chemistry. nih.govresearchgate.net A key strategy involves the deprotonation of the α-carbon followed by reaction with an electrophile.
A novel and efficient method for synthesizing precursors to α,α-diaryl-α-amino acids involves the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides. nih.govresearchgate.netresearchgate.net This reaction proceeds with high yield and regioselectivity, affording α,α-diarylisocyano esters. The subsequent acid-catalyzed hydrolysis of the isocyano group converts these intermediates into the desired α,α-diaryl-α-amino esters in excellent yields. nih.govresearchgate.netresearchgate.net This methodology has been shown to be effective with a variety of isocyanoacetate esters. researchgate.netresearchgate.net
| Isocyanoacetate Ester (1) | o-Quinone Diimide (2) | Catalyst/Conditions | Product (3) | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 2-isocyano-2-phenylacetate | o-Benzoquinone diimide | Ag₂O (5 mol%), CHCl₃, rt, 1 h | Methyl 2-(2-aminophenylamino)-2-isocyano-2-phenylacetate | quant. | researchgate.netresearchgate.net |
| tert-Butyl 2-isocyano-2-phenylacetate | o-Benzoquinone diimide | Ag₂O (5 mol%), CHCl₃, rt, 1 h | tert-Butyl 2-(2-aminophenylamino)-2-isocyano-2-phenylacetate | 73% | researchgate.netresearchgate.net |
| Methyl 2-isocyano-2-(4-methoxyphenyl)acetate | o-Benzoquinone diimide | Ag₂O (5 mol%), CHCl₃, rt, 1 h | Methyl 2-(2-aminophenylamino)-2-isocyano-2-(4-methoxyphenyl)acetate | 99% | researchgate.netresearchgate.net |
| Methyl 2-isocyano-2-(4-chlorophenyl)acetate | o-Benzoquinone diimide | Ag₂O (5 mol%), CHCl₃, rt, 1 h | Methyl 2-(2-aminophenylamino)-2-(4-chlorophenyl)-2-isocyanoacetate | 99% | researchgate.netresearchgate.net |
The resulting isocyano esters can be readily hydrolyzed to the corresponding amino esters upon treatment with aqueous hydrochloric acid in methanol (B129727). nih.govresearchgate.net This two-step sequence provides an effective route to sterically congested α,α-disubstituted amino acids.
Glycopeptide and Polypeptide Derivative Synthesis
The synthesis of peptides, glycopeptides, and their derivatives is fundamental to pharmaceutical research and chemical biology. This compound serves as a powerful synthon in this field, primarily through its use in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions. These reactions allow for the direct incorporation of an amino acid-like scaffold into a growing peptide chain. beilstein-journals.org
In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. beilstein-journals.org When this compound is used as the isocyanide component, the resulting product is a peptide-like structure with a side chain derived from the carbonyl and amine inputs, and a C-terminus protected as an allyl ester. vdoc.pubepdf.pubchemistry-chemists.com
This approach is particularly powerful for creating non-natural amino acids and peptidomimetics. For instance, Kazmaier and coworkers demonstrated a stereoselective Ugi reaction utilizing allyl isocyanoacetate, various N-Alloc-protected amino acids (as the carboxylic acid component), and chiral amines to produce tripeptide-like structures. vdoc.pubrsc.orgrsc.org The diastereoselectivity of these reactions can be high, providing access to structurally defined peptide derivatives. rsc.orgrsc.orgbeilstein-journals.org The resulting Ugi products, which are essentially allylic esters of tripeptides, are primed for further transformations. vdoc.pubepdf.pubchemistry-chemists.com
The Passerini three-component reaction (3-CR) offers another route, reacting a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.org While the Ugi reaction is more common for building peptide backbones, the Passerini reaction can be used to generate depsipeptide-like structures, where an ester linkage replaces an amide bond. The use of this compound in these reactions introduces both the core of an amino acid and a versatile allyl-protected C-terminus in a single step.
| Reaction | Components | Product Type | Role of Allyl Isocyanoacetate |
| Ugi 4-CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide (Peptidomimetic) | Provides Cα and C-terminus of a new amino acid residue |
| Passerini 3-CR | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide (Depsipeptide-like) | Forms the core of an α-hydroxy-amino acid analogue |
Tandem and Cascade Reaction Sequences
The true synthetic power of this compound is revealed in tandem and cascade reaction sequences, where multiple bonds are formed in a single pot, often with a high degree of stereocontrol. The strategic placement of the allyl group is key to many of these sequences, as it provides a reactive handle for subsequent intramolecular reactions.
A prominent example is the tandem Ugi/Ring-Closing Metathesis (RCM) sequence. vdoc.pubbeilstein-journals.org In this strategy, this compound is used in a Ugi reaction where one of the other components (e.g., the amine or carboxylic acid) also contains an olefin. The Ugi reaction first rapidly assembles a linear, di-olefinic peptide backbone. rsc.orgrsc.org Then, without isolation of the intermediate, a ruthenium-based catalyst (like Grubbs' catalyst) is added to initiate an RCM reaction, forming a macrocyclic peptide. vdoc.pubrsc.orgrsc.org This approach has been successfully employed to create macrocycles ranging from 9 to 16-membered rings, which are important scaffolds in drug discovery due to their conformational pre-organization and enhanced metabolic stability. beilstein-journals.orgvdoc.pubchemistry-chemists.com
Another example involves a conjugate addition/cyclization process. The reaction of α-aryl isocyanoacetates with 3-hydroxy o-quinone diimides leads to the formation of 4H-benzo[e] nih.govacs.orgoxazines through a cascade involving conjugate addition followed by an intramolecular cyclization. acs.orgnih.gov While this specific example uses an aryl-substituted isocyanoacetate, the principle demonstrates the capacity of the isocyanoacetate framework to engage in cascade reactions to build complex heterocyclic systems.
These tandem processes are highly efficient, rapidly converting simple, acyclic starting materials into complex, cyclic, and often stereochemically-rich architectures that would otherwise require lengthy, stepwise syntheses.
| Tandem/Cascade Sequence | Key Reactions | Intermediate Product | Final Product |
| Ugi / RCM | Ugi 4-CR, Ring-Closing Metathesis | Linear di-olefinic peptide | Macrocyclic peptidomimetic |
| Ugi / Heck Carbocyclization | Ugi 4-CR, Intramolecular Heck Reaction | Linear Ugi adduct with aryl halide and alkene | Isoquinoline (B145761) and Benzazepine scaffolds |
| Conjugate Addition / Cyclization | Michael Addition, Intramolecular Cyclization | Arylated isocyano ester | 4H-Benzo[e] nih.govacs.orgoxazine |
Functionalization and Post-Condensation Transformations of Multicomponent Reaction Adducts
The adducts resulting from multicomponent reactions involving this compound are rich in functional groups, making them ideal substrates for post-condensation modifications. These transformations are crucial for converting the initially formed, often flexible, MCR products into more rigid and structurally diverse scaffolds. rsc.orgrsc.org
The most significant transformations include:
Manipulation of the Isocyano Group : The isocyano functionality is a synthetic precursor to an amine. After the MCR, it is typically present as part of an α-acylamino amide (in Ugi products). However, in other contexts, the isocyano group itself can be hydrolyzed under acidic conditions to yield a primary amine. This transformation is key to synthesizing α,α-disubstituted α-amino esters from the corresponding isocyano precursors. acs.orgnih.gov
Cyclization via Ring-Closing Metathesis (RCM) : As discussed previously, the allyl group is a key enabler of post-MCR transformations. The RCM reaction is the most prominent example, used to transform linear Ugi products into macrocyclic peptides and lactams. vdoc.pubchemistry-chemists.comrsc.orgrsc.orgbeilstein-journals.org This rigidification of the peptide backbone is a common strategy to improve biological activity and selectivity. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions : The Ugi adducts can be designed to contain functionalities suitable for other types of Pd-catalyzed cyclizations. For example, an Ugi-Heck reaction sequence, where an adduct containing an aryl halide and the allyl group undergoes intramolecular cyclization, has been used to synthesize isoquinoline and benzazepine scaffolds. rsc.org
Orthogonal Deprotection of the Allyl Ester : The allyl ester is a versatile protecting group for carboxylic acids. It is stable to many acidic and basic conditions used to remove other common protecting groups like Boc (acid-labile) and Fmoc (base-labile). The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst and a scavenger, such as morpholine (B109124) or dimedone. This orthogonality is a cornerstone of modern synthetic strategy, allowing for selective deprotection and elaboration of different parts of a complex molecule.
| Functional Group | Transformation | Reagents/Conditions | Resulting Structure |
| Isocyano Group | Hydrolysis | Aqueous Acid (e.g., HCl) | α-Amino Ester |
| Allyl Group | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Macrocycle/Lactam |
| Allyl Group & Aryl Halide | Intramolecular Heck Reaction | Pd(0) Catalyst, Base | Fused Heterocycle |
| Allyl Ester | Deprotection | Pd(0), Scavenger (e.g., Morpholine) | Free Carboxylic Acid |
Contributions to Pharmaceutical and Complex Natural Product Synthesis (Focus on Synthetic Strategy)
The strategic value of this compound in the synthesis of pharmaceuticals and complex natural products stems from three core principles: convergence, complexity, and orthogonality.
Convergence and Complexity: Multicomponent reactions are inherently convergent, meaning they assemble a complex product from multiple simple inputs in a single step. beilstein-journals.org This dramatically increases synthetic efficiency compared to traditional linear syntheses. By using this compound in an MCR, chemists can rapidly generate a core structure resembling a peptide or other natural product scaffold, complete with multiple stereocenters and diverse functional handles. rsc.org The Ugi/RCM tandem sequence, for example, provides a powerful and direct route to macrocyclic peptidomimetics, a class of compounds with significant therapeutic interest, including as protease inhibitors and receptor antagonists. beilstein-journals.orgbeilstein-journals.org
Orthogonal Protection Strategy: The allyl ester is a key element of the building block's strategic utility. In the total synthesis of a complex molecule, such as a glycopeptide or a polyketide natural product, chemists must often differentiate between multiple carboxylic acid groups. The ability to selectively deprotect the C-terminus of a peptide chain (as an allyl ester) while leaving other protecting groups (e.g., Boc on an amine, or benzyl (B1604629) ethers on a sugar) intact is crucial. This orthogonal handle allows for site-specific modifications, such as peptide bond formation at the newly freed C-terminus or lactonization with a distal hydroxyl group, without disturbing the rest of the molecule.
Access to Novel Chemical Space: this compound facilitates the synthesis of non-natural amino acids and peptidomimetics. acs.orgnih.gov These "unnatural" structures are of high interest in medicinal chemistry because they can lead to drugs with improved properties, such as enhanced stability against enzymatic degradation, increased potency, or better oral bioavailability. The ability to easily generate libraries of diverse, complex, and drug-like molecules through MCRs makes this building block an invaluable tool for exploring new chemical space in drug discovery programs. nih.gov For instance, it provides a pathway to α,α-disubstituted amino acids, which are important components of many modern pharmaceutical candidates. nih.govacs.orgnih.gov
Catalytic Strategies for Stereoselective Transformations Involving Isocyano Acetic Acid Allyl Ester
Chiral Catalysis in Asymmetric Synthesis
Chiral catalysis is a cornerstone of asymmetric synthesis, allowing for the creation of specific stereoisomers from prochiral substrates. In the context of isocyano-acetic acid allyl ester, chiral catalysts create a spatially defined environment that directs the approach of reactants, leading to high levels of enantioselectivity.
Silver-based catalysts, in conjunction with chiral ligands, have proven effective in promoting asymmetric cycloaddition reactions involving α-acidic isocyanides. For instance, a silver-catalyzed desymmetric [3+2] cycloaddition between prochiral N-aryl maleimides and α-substituted α-acidic isocyanides has been developed. This reaction, utilizing a catalyst system of Ag₂CO₃ and a chiral ligand, produces highly functionalized bicyclic 1-pyrrolines with excellent stereoselectivities (up to >20:1 dr, 99% ee). nih.gov Another example involves the use of Ag₂O with a quinine-derived amino-phosphine ligand to generate atropisomeric 3-arylpyrroles from the reaction of alkynyl ketones and isocyanoacetates, achieving high yields and enantiomeric excesses (up to 98% yield and 96% ee). nih.govresearchgate.net
These examples highlight a common strategy: a chiral metal complex activates the isocyanoacetate or its reaction partner, controlling the facial selectivity of the subsequent bond-forming step. The choice of metal and the specific architecture of the chiral ligand are critical for achieving high stereocontrol.
Transition Metal-Catalyzed Coupling and Insertion Reactions
Transition metals, particularly palladium, are widely used to catalyze reactions involving allylic systems. The allyl ester moiety of this compound is an excellent substrate for such transformations, most notably the Tsuji-Trost reaction. wikipedia.org This palladium-catalyzed allylic substitution involves the coordination of a Pd(0) complex to the double bond, followed by oxidative addition to form a π-allylpalladium intermediate. wikipedia.org This electrophilic intermediate can then be attacked by a nucleophile.
In reactions involving this compound, the isocyanoacetate portion can act as the nucleophile in an intramolecular fashion or an external nucleophile can be used. Palladium-catalyzed allylation of isocyanoacetates has been successfully demonstrated using vinyl aziridines as the allyl source, affording allylation products in high yields (up to 98%) with excellent stereoselectivity. researchgate.net While this example uses an external isocyanoacetate, it establishes the fundamental reactivity principle applicable to intramolecular scenarios or reactions where this compound serves as the allyl source for other nucleophiles.
Furthermore, isocyanides are known to undergo insertion reactions into metal-carbon bonds. nih.gov A novel palladium-catalyzed reaction involving isocyanide insertion with allylic esters has been developed, leading to N-(but-2-enoyl)-N-(tert-butyl)benzamide derivatives through an unprecedented intramolecular acyl transfer. researchgate.net This demonstrates the dual reactivity of the molecule, where the allyl group engages with the palladium catalyst and the isocyanide group participates in a subsequent insertion step. The stereochemical outcome of these reactions is typically controlled by the chiral ligands coordinated to the palladium center. wikipedia.org
Table 1: Examples of Transition Metal-Catalyzed Reactions
| Catalyst System | Reaction Type | Substrate Analogs | Key Features | Reference |
|---|---|---|---|---|
| Pd(0) / Chiral Phosphine Ligands | Allylic Alkylation (Tsuji-Trost) | Allylic esters, Isocyanoacetates | Forms a π-allylpalladium complex; stereochemistry controlled by the ligand. | wikipedia.org |
| Pd(OAc)₂ / Chiral Phosphoramidite Ligand | Isocyanide Insertion / Cycloamidation | Vinyl isocyanides, Aryl iodides | Proceeds via isocyanide insertion and C-H activation. | nih.gov |
| Ag₂O / Chiral Amino-phosphine Ligand | [3+2] Cycloaddition | Isocyanoacetates, Alkynyl ketones | Synergistic activation of both reactants by the chiral silver complex. | nih.govresearchgate.net |
Organocatalytic Approaches
Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis. These reactions often rely on the activation of substrates through the formation of transient, covalently bound intermediates (e.g., enamines, iminiums) or through non-covalent interactions like hydrogen bonding.
For isocyanoacetates, chiral organocatalysts such as squaramides and thioureas have been employed effectively. A dihydroquinine-derived squaramide catalyst has been used in a formal [3+2] cycloaddition of α-isocyanoacetates with saccharin-derived 1-azadienes. rsc.orgresearchgate.net This reaction proceeds under mild conditions to furnish dihydropyrroles with high yields and excellent stereoselectivities (up to >20:1 dr and 97% ee). rsc.orgresearchgate.net Similarly, cinchona-derived quaternary ammonium salts have been used to catalyze the conjugate addition of isocyanoacetate to Michael acceptors.
Chiral phosphoric acids (CPAs) represent another important class of organocatalysts. They have been successfully used in an asymmetric version of the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction involving isocyanides. nih.gov The CPA catalyst activates an imine intermediate through hydrogen bonding, facilitating a highly enantioselective nucleophilic attack by the isocyanide, with reported enantioselectivities up to >99% ee. nih.gov These organocatalytic methods provide a complementary approach to metal catalysis for the stereoselective functionalization of the isocyanoacetate moiety.
Table 2: Organocatalytic Strategies for Isocyanoacetate Derivatives
| Organocatalyst Type | Reaction Type | Key Activation Mode | Stereoselectivity | Reference |
|---|---|---|---|---|
| Dihydroquinine-derived Squaramide | Formal [3+2] Cycloaddition | Hydrogen Bonding | Up to >20:1 dr, 97% ee | rsc.orgresearchgate.net |
| Chiral Phosphoric Acid (CPA) | Groebke–Blackburn–Bienaymé Reaction | Brønsted Acid / Hydrogen Bonding | Up to >99% ee | nih.gov |
| Dihydroquinine-derived Thiourea (B124793) | Tandem Conjugate Addition-Protonation | Hydrogen Bonding | Up to 20:1 dr, 95% ee | researchgate.net |
Strategic Use of Chiral Auxiliaries and Ligands in Stereocontrol
The key to achieving high stereoselectivity in catalytic reactions is the effective transfer of chiral information from the catalyst to the substrate. This is accomplished through the strategic design and use of chiral ligands in metal catalysis or the inherent structure of organocatalysts.
In transition metal catalysis, particularly with palladium, the choice of ligand is paramount. The development of chiral phosphine ligands was a critical advancement for the asymmetric Tsuji-Trost reaction. wikipedia.org Ligands such as phosphoramidites and those based on the Trost ligand framework create a well-defined chiral pocket around the metal center. nih.govwikipedia.org This chiral environment influences the geometry of the π-allylpalladium intermediate and directs the incoming nucleophile to a specific face and position of the allyl system, thereby controlling both regio- and enantioselectivity. wikipedia.org For example, a highly effective palladium(II) catalyst bearing a chiral (Rp,S)-[COP-OAc]₂ ligand has been used for the enantioselective synthesis of allylic esters from prochiral allylic alcohols, achieving excellent enantiomeric purities (86-99% ee). organic-chemistry.orgscispace.comnih.gov
In silver-catalyzed reactions of isocyanoacetates, quinine-derived amino-phosphine ligands have been shown to be highly effective. nih.govresearchgate.net The catalyst is believed to engage in synergistic activation, interacting with both the isocyanoacetate and its electrophilic partner to control the stereochemical outcome of the reaction. researchgate.net The modular nature of these ligands allows for fine-tuning of steric and electronic properties to optimize selectivity for a specific transformation. taylorfrancis.com This ability to rationally modify the chiral environment is a powerful tool for developing highly stereoselective catalytic transformations.
Advanced Research Directions and Challenges
Development of Sustainable and Green Synthetic Routes for Isocyano-acetic Acid Allyl Ester
The traditional synthesis of isocyanides, including this compound, often involves hazardous reagents and generates significant waste. core.ac.ukchemistryjournals.netnih.gov Recognizing the environmental and economic drawbacks, researchers are actively pursuing greener and more sustainable synthetic alternatives. core.ac.ukchemistryjournals.netnih.gov Key strategies include the adoption of safer solvents, the use of renewable feedstocks, and the implementation of energy-efficient reaction conditions. chemistryjournals.netnih.govjddhs.com
One promising approach involves the dehydration of the corresponding N-formyl derivative. organic-chemistry.orgdtic.mil Modern variations of this method focus on replacing toxic dehydrating agents like phosphorus oxychloride and phosgene (B1210022) with more benign alternatives. core.ac.ukorganic-chemistry.org The use of milder reagents and the exploration of solvent-free reaction conditions or the use of green solvents like water or ionic liquids are central to these efforts. chemistryjournals.netnih.govjddhs.com The goal is to develop synthetic protocols that are not only environmentally friendly but also economically viable, a critical factor for industrial applications. core.ac.uk
| Synthetic Approach | Key Features | Environmental Benefits |
| Dehydration of Formamides | Utilization of milder dehydrating agents. | Reduces use of toxic and hazardous reagents. core.ac.ukorganic-chemistry.org |
| Solvent Selection | Employment of green solvents (e.g., water, ionic liquids) or solvent-free conditions. | Minimizes volatile organic compound (VOC) emissions and solvent-related waste. chemistryjournals.netnih.govjddhs.com |
| Alternative Reagents | Exploration of reagents like the Burgess reagent or triphenylphosphine (B44618)/iodine. organic-chemistry.org | Offers safer alternatives to traditional, more hazardous chemicals. |
| Renewable Feedstocks | Investigation into bio-based starting materials. | Decreases reliance on fossil fuels and promotes a circular economy. nih.gov |
Exploration of Novel Isocyanide Reagents and Their Reactivity Profiles
The unique electronic structure of the isocyanide group, with its dual nucleophilic and electrophilic character, allows for a wide range of chemical transformations. rsc.org Researchers are continually exploring new isocyanide-based reagents and investigating their reactivity to expand the synthetic chemist's toolbox. core.ac.ukrsc.org this compound, as a functionalized isocyanide, is a key player in this exploration. rsc.org
Isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. wikipedia.orgnih.gov The development of novel MCRs involving this compound is an active area of research, with a focus on creating unique molecular scaffolds. frontiersin.org Furthermore, the reactivity of isocyanides with various electrophiles and nucleophiles continues to be a source of new synthetic methods. rsc.org For instance, the reaction of isocyanides with o-quinone diimides, catalyzed by silver oxide, provides a novel route to α,α-diaryl-α-amino acid derivatives. acs.org
Integration with Flow Chemistry and Automated Synthesis
The inherent instability and often unpleasant odor of many isocyanides have historically limited their widespread use. rsc.orgrsc.org Flow chemistry and automated synthesis offer elegant solutions to these challenges. By performing reactions in a continuous flow system, the in-situ generation and immediate consumption of this compound can be achieved, minimizing exposure and handling of the potentially hazardous intermediate. rsc.orgrsc.org
Flow chemistry provides several advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.org The integration of flow synthesis with automated purification systems can further streamline the production of compounds derived from this compound, enabling high-throughput screening and rapid library synthesis. rsc.org This approach is particularly valuable in medicinal chemistry and materials science, where the rapid generation of diverse molecular structures is crucial for drug discovery and the development of new materials. frontiersin.org
Design of Highly Efficient and Selective Catalytic Systems for this compound Transformations
Catalysis plays a pivotal role in modern organic synthesis, and the development of highly efficient and selective catalysts for reactions involving this compound is a major research focus. nih.govacs.org Both transition-metal catalysis and organocatalysis are being explored to control the reactivity and stereoselectivity of these transformations. nih.govacs.org
Palladium-catalyzed reactions, for example, have been extensively used for isocyanide insertions, providing access to a variety of nitrogen-containing heterocycles. nih.gov The development of chiral palladium catalysts has enabled enantioselective transformations, which are crucial for the synthesis of pharmaceuticals and other biologically active molecules. nih.gov Cooperative catalysis, where two or more catalysts work in concert to promote a reaction, is also emerging as a powerful strategy. nih.gov For instance, the combination of a palladium catalyst and a Lewis base has been shown to enable the enantioselective α-functionalization of acetic acid esters. nih.gov Additionally, silver-based catalysts have shown promise in promoting the addition of heteroatoms to alkynes in the presence of isocyanides. rsc.org
| Catalyst Type | Transformation | Key Advantages |
| Palladium Catalysts | Isocyanide insertion, cross-coupling reactions. | High efficiency and functional group tolerance. nih.gov |
| Chiral Catalysts | Enantioselective synthesis. | Access to stereochemically defined products. acs.org |
| Cooperative Catalysts | Multi-component reactions, asymmetric functionalization. | Enhanced reactivity and stereocontrol. nih.gov |
| Silver Catalysts | Addition reactions to alkynes. | Mild reaction conditions and broad substrate scope. rsc.org |
Computational Design and Prediction of New Reactions Involving this compound
In recent years, computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. acs.orgnih.gov Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure and reactivity of this compound and other isocyanide-containing molecules. nih.gov
By modeling reaction pathways and transition states, chemists can gain a deeper understanding of the factors that control reactivity and selectivity. acs.org This knowledge can then be used to design new reactions and optimize existing ones. For example, computational studies can help in the rational design of catalysts with improved activity and selectivity for specific transformations involving this compound. acs.org The synergy between experimental and computational approaches is expected to accelerate the discovery of novel and efficient synthetic methods, further expanding the utility of this versatile chemical building block. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing isocyano-acetic acid allyl ester?
- Methodology : React cyanoacetic acid chloride with allyl alcohol in anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts. Purify via fractional distillation under reduced pressure. Characterization should include:
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and isocyano group (N≡C stretch ~2150 cm⁻¹) .
- ¹H NMR : Identify allyl protons (δ 5.8–5.2 ppm for CH₂=CH–CH₂) and methylene protons adjacent to the ester group (δ 4.6–4.3 ppm) .
- GC-MS : Verify molecular ion peak (MW 125.14) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- Safety Protocol :
- Toxicity : Oral LD₅₀ in rats is 160 mg/kg, indicating acute toxicity; use PPE (gloves, goggles, respirator) .
- Decomposition : Avoid heating above 150°C to prevent NOₓ emissions; conduct reactions in fume hoods with scrubbers .
- Storage : Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent polymerization or hydrolysis .
Q. Which analytical techniques are most reliable for quantifying purity in allyl ester derivatives?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection at 210 nm for ester quantification .
- Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometry (e.g., C₆H₇NO₂ requires C 57.59%, H 5.64%, N 11.19%) .
- Karl Fischer Titration : Measure residual water (<0.1% for stability) .
Advanced Research Questions
Q. How to resolve contradictions in reported toxicity data for allyl esters with isocyano groups?
- Data Reconciliation :
- Compare LD₅₀ values across species (e.g., rat vs. mouse) using OECD Test Guidelines 423/425.
- Assess solvent effects: Aqueous vs. lipid-based carriers may alter bioavailability .
- Validate via in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to cross-reference in vivo data .
Q. What strategies optimize low-yield syntheses of this compound?
- Optimization Framework :
- Catalysis : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, monitoring via TLC .
Q. How to analyze decomposition pathways of this compound under thermal stress?
- Thermal Analysis :
- TGA-MS : Track mass loss at 150–250°C; correlate with NOₓ (m/z 30) and CO₂ (m/z 44) emissions .
- FT-IR In Situ : Monitor real-time loss of N≡C (2150 cm⁻¹) and formation of nitrile oxides (1650 cm⁻¹) .
Q. What methodologies evaluate the biological activity of this compound in drug discovery?
- Biological Screening :
- IC₅₀ Assays : Test against cancer cell lines (e.g., KB-3-1) using serial dilutions (1 nM–100 µM) .
- Proteomics : Identify protein targets via affinity chromatography coupled with LC-MS/MS .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Q. Can this compound serve as a monomer for polymerization?
- Polymerization Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
